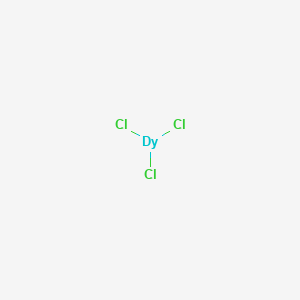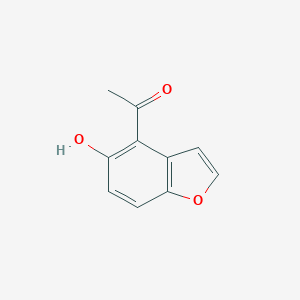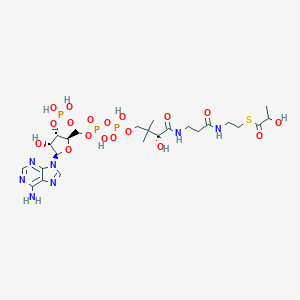
4-フェニルピペリジン-4-オール
概要
説明
4-Phenylpiperidin-4-ol is a chemical compound that features a benzene ring bound to a piperidine ring. This compound is significant in the field of organic chemistry due to its structural properties and its role as a building block for various pharmacologically active substances .
科学的研究の応用
4-Phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: The compound is utilized in the production of agrochemicals and as a catalyst in polymerization reactions
作用機序
Target of Action
4-Phenylpiperidin-4-ol is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . Therefore, its primary targets are likely to be opioid receptors.
Biochemical Pathways
These receptors can inhibit adenylate cyclase activity and calcium channel activity, and activate mitogen-activated protein kinases .
生化学分析
Biochemical Properties
4-Phenylpiperidin-4-ol has been found to exhibit promising in vitro antifungal and antibacterial activities . These activities are primarily attributed to the presence of the 4-Phenylpiperidin-4-ol moiety, which contributes to an enhanced absorption rate of lipids, thereby improving the pharmacological activity of 4-Phenylpiperidin-4-ol . In silico studies have also been conducted to examine the molecular interactions of 4-Phenylpiperidin-4-ol with key proteins, including DNA Gyrase, Lanosterol 14 α-demethylase, and KEAP1-NRF2 .
Cellular Effects
The presence of the 4-Phenylpiperidin-4-ol moiety in the compound contributes to its promising in vitro antifungal and antibacterial activities . This suggests that 4-Phenylpiperidin-4-ol may influence cell function by interacting with various cellular processes.
Molecular Mechanism
The molecular mechanism of 4-Phenylpiperidin-4-ol involves robust binding interactions at specific sites within key proteins, including DNA Gyrase, Lanosterol 14 α-demethylase, and KEAP1-NRF2 . These interactions indicate potential therapeutic relevance.
Temporal Effects in Laboratory Settings
The compound’s promising in vitro antifungal and antibacterial activities suggest potential long-term effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions: 4-Phenylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of Grignard reagents with pyrazole . This method typically requires the use of a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the synthesis of 4-Phenylpiperidin-4-ol often involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-Phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidines.
類似化合物との比較
4-Phenylpiperidin-4-ol can be compared with other similar compounds such as:
4-Hydroxy-4-phenylpiperidine: Similar in structure but differs in its hydroxyl group position.
4-Cyano-4-phenylpiperidine: Contains a cyano group instead of a hydroxyl group.
4-(4-Chlorophenyl)-4-phenylpiperidine: Features a chlorophenyl group, which alters its chemical properties.
Uniqueness: The uniqueness of 4-Phenylpiperidin-4-ol lies in its versatile reactivity and its role as a precursor for a wide range of bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
4-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFQBTWXOGINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057738 | |
| Record name | 4-Phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40807-61-2 | |
| Record name | 4-Hydroxy-4-phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40807-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040807612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40807-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPIPERIDIN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69T6Q5GXM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 4-Phenylpiperidin-4-ol derivatives?
A: The stereochemistry of 4-Phenylpiperidin-4-ol derivatives plays a crucial role in their biological activity. Research has shown that different diastereoisomers exhibit distinct pharmacological profiles. For instance, in studies of 1,2,5-trimethyl-4-phenylpiperidin-4-ol (Promedol), the β-isomer with an axial phenyl group displays different activity compared to the γ-isomer with an equatorial phenyl group [, ]. Similar observations have been reported for other derivatives, highlighting the importance of stereochemistry in determining their interactions with biological targets [, , ].
Q2: How does the conformation of 4-Phenylpiperidin-4-ol derivatives influence their activity?
A: The conformation of these compounds, particularly the orientation of the phenyl group and other substituents, significantly impacts their binding affinity and selectivity for biological targets. Studies utilizing techniques like Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) have revealed that different isomers and their derivatives adopt preferred conformations in solution [, ]. For instance, the α-isomer of 1,2,5-trimethyl-4-phenylpiperidin-4-ol tends to favor a skew-boat conformation, while the β- and γ-isomers predominantly exist in chair conformations, albeit with different phenyl group orientations []. These conformational preferences influence how these molecules interact with their targets, ultimately affecting their pharmacological properties.
Q3: What are the key structural features of 4-Phenylpiperidin-4-ol derivatives that contribute to their biological activity?
A: Studies exploring the Structure-Activity Relationship (SAR) of 4-Phenylpiperidin-4-ol derivatives have identified key structural features crucial for their activity. For example, the presence of a 4-phenylpiperidine moiety, particularly with a hydroxyl group at the 4-position, is essential for high affinity towards sigma receptors []. Modifications to this core structure, such as the introduction of substituents on the phenyl ring or alterations to the piperidine ring, can significantly impact potency and selectivity for different sigma subtypes [].
Q4: What are some examples of biological activities associated with 4-Phenylpiperidin-4-ol derivatives?
A: 4-Phenylpiperidin-4-ol derivatives have shown promising activity in several biological assays, indicating their potential therapeutic applications. One notable example is their activity as sigma receptor ligands, with certain derivatives exhibiting high affinity for both sigma1 and sigma2 subtypes []. These receptors are implicated in various physiological processes, including modulation of neurotransmission and pain perception, making them attractive targets for drug development. Additionally, some derivatives have demonstrated efficacy in preclinical models of sexual dysfunction, suggesting potential applications in this area []. Further research is ongoing to fully elucidate the therapeutic potential of these compounds.
Q5: What analytical techniques are used to characterize and study 4-Phenylpiperidin-4-ol derivatives?
A: Characterization of 4-Phenylpiperidin-4-ol derivatives often employs techniques like ¹H NMR and ¹³C NMR to elucidate their structure and stereochemistry [, , , ]. X-ray crystallography has been instrumental in determining the absolute configuration and preferred conformations of these compounds in the solid state [, ]. Other methods, such as elemental analysis, are used to confirm their chemical composition []. Further investigation into their pharmacological properties often involves in vitro assays to assess their binding affinities and functional activities on specific targets [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)









